N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine
Overview
Description
N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a furylmethyl group, and a propane-1,3-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine typically involves multiple steps, starting with the preparation of the cyclohexyl and furylmethyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often carried out in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides. These reactions are usually conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
Chemistry: In chemistry, N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable in drug discovery and materials science.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein binding. Its ability to interact with various biomolecules makes it a useful tool in understanding biological processes at the molecular level.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, coatings, and adhesives. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for optimizing its applications in research and industry.
Comparison with Similar Compounds
N-(2,3-Dimethylcyclohexyl)-N-methylpiperidin-4-amine
N-(2,3-Dimethylcyclohexyl)-N-ethylamine
N-(2,3-Dimethylcyclohexyl)-N-propylamine
Uniqueness: N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for a broader range of chemical reactions and applications compared to similar compounds.
Properties
IUPAC Name |
N'-(2,3-dimethylcyclohexyl)-N'-(furan-2-ylmethyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-13-6-3-8-16(14(13)2)18(10-5-9-17)12-15-7-4-11-19-15/h4,7,11,13-14,16H,3,5-6,8-10,12,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXDGBYADISEHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)N(CCCN)CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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